C.I. Pigment Yellow 180

Description

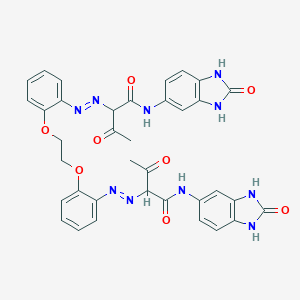

Structure

2D Structure

Properties

CAS No. |

77804-81-0 |

|---|---|

Molecular Formula |

C36H32N10O8 |

Molecular Weight |

732.7 g/mol |

IUPAC Name |

2-[[3-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |

InChI |

InChI=1S/C36H32N10O8/c1-19(47)31(33(49)37-21-10-12-25-28(17-21)41-35(51)39-25)45-43-23-6-5-7-24(16-23)53-14-15-54-30-9-4-3-8-27(30)44-46-32(20(2)48)34(50)38-22-11-13-26-29(18-22)42-36(52)40-26/h3-13,16-18,31-32H,14-15H2,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52) |

InChI Key |

OEKRYKURBNYHBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6 |

Other CAS No. |

77804-81-0 |

physical_description |

DryPowder; PelletsLargeCrystals |

Synonyms |

2,2’-[1,2-Ethanediylbis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-butanamide; BY 2000GT; C.I. 21290; C.I. PY 180; C.I. Pigment Yellow 180; CFY 313-2; Chromofine Yellow 313-2; Chromofine Yellow 6280JC; Diaplast Fast Ye |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Pigment Yellow 180

Investigation of Diazo Coupling Reaction Pathways

The cornerstone of Pigment Yellow 180 synthesis lies in the diazo coupling reaction. This process involves the reaction of a diazonium salt with a coupling component to form the final azo pigment.

Kinetics and Thermodynamics of Diazotization and Coupling Reactions

The synthesis of Pigment Yellow 180 typically begins with the double diazotization of 2,2′-(Ethylenedioxy)dianiline. dyestuffintermediates.comenvironmentclearance.nic.in This reaction is carried out in an acidic medium, commonly with hydrochloric acid and sodium nitrite (B80452), at low temperatures, generally between 0 and 5°C. environmentclearance.nic.in The low temperature is crucial to ensure the stability of the resulting diazonium salt. The subsequent coupling reaction involves reacting the diazonium salt with two moles of 5-acetoacetylamino-benzimidazolone (AABI). dyestuffintermediates.comenvironmentclearance.nic.in This coupling reaction is typically performed at a controlled pH, often in a weakly acidic solution (pH 4 to 5), and at a moderate temperature. naver.com

Optimization of Reaction Conditions for Controlled Pigment Formation

The control of reaction parameters is essential for producing Pigment Yellow 180 with desired characteristics. Key variables include temperature, pH, and the rate of addition of reactants.

Temperature: Lower temperatures during the coupling reaction, often below 10°C, can prevent premature aggregation of pigment particles, leading to smaller and more transparent particles. google.com One method specifies diazotization at 0–5°C and coupling at approximately 27°C.

pH: The pH of the coupling reaction is critical. A weakly acidic environment is generally preferred to facilitate the reaction. naver.com

Reactant Addition: The slow and controlled addition of the diazo solution to the coupling component slurry is a key strategy to prevent rapid aggregation and promote the formation of uniform particles.

A typical industrial process involves the diazotization of 2-[Ethylene Dioxy] Dianiline with hydrochloric acid and sodium nitrite at 0 to 5°C. This is followed by coupling with 2 moles of 5-Aetoacetamino Benzimidazolone. The reaction mass is stirred until the coupling is complete and then heated to 60-65°C before filtration. environmentclearance.nic.in

Strategies for Preventing Premature Aggregation during Synthesis

Preventing the premature aggregation of pigment particles during synthesis is crucial for achieving high transparency and good dispersibility. google.com Several strategies are employed to achieve this:

Low-Temperature Coupling: Performing the coupling reaction at lower temperatures is a primary method to slow down the reaction rate and control particle growth. google.com

Slow Addition of Reactants: A gradual addition of the diazonium salt solution to the coupling component slurry helps to maintain a low concentration of the reacting species, thereby minimizing the chances of uncontrolled precipitation and aggregation.

Use of Organic Acids: The addition of organic acids, such as acetic acid, to the coupling component slurry can help in preparing a fine slurry, which in turn leads to the formation of smaller pigment particles with fewer defects.

Organic Solvent Coupling: Conducting the coupling reaction in an organic solvent, such as isobutanol, can also lead to the formation of uniform particles. In this method, the diazo and coupling components are reacted at controlled temperatures, typically between 27°C and 90°C.

Post-Synthesis Treatment Processes and Their Mechanistic Impact

Following the initial synthesis, Pigment Yellow 180 often undergoes post-treatment processes to refine its physical properties. These treatments are critical for enhancing characteristics such as crystallinity, particle size distribution, and color strength.

Solvent Thermal Treatment: Understanding Dissolution-Reprecipitation Processes

Solvent thermal treatment is a common post-synthesis method used to improve the properties of Pigment Yellow 180. mdpi.com This process involves heating the pigment in a suspension with an organic solvent at elevated temperatures and pressures. mdpi.com

The underlying mechanism of this treatment is a dissolution-reprecipitation process. mdpi.com Initially, the crude pigment, which may consist of amorphous particles and small crystals, dissolves in the hot solvent. mdpi.comresearchgate.net As the solution cools or upon prolonged heating, the pigment reprecipitates out of the solution, forming larger and more perfect crystals. mdpi.com This recrystallization process leads to an increase in crystallinity and particle size, which in turn affects the pigment's coloristic properties. mdpi.comresearchgate.net

The choice of solvent is critical and influences the final properties of the pigment. mdpi.comresearchgate.net Solvents with Hansen Solubility Parameters (HSPs) similar to that of Pigment Yellow 180 are generally more effective in promoting the dissolution-reprecipitation process, leading to higher quality pigments. mdpi.comresearchgate.net For instance, treating the pigment with dimethyl sulfoxide (B87167) (DMSO) has been shown to increase X-ray intensity ratios and particle size, resulting in high color strength and enhanced dispersibility. researchgate.net Studies have shown that after treatment in various solvents, the pigment particles tend to exhibit higher lightness (L) and yellow-blue (b) values, with lower red-green (a*) values. researchgate.net

Mechanical Treatments: Effects of Milling and Ultrasonication on Particle Attributes

Mechanical treatments are employed to reduce the particle size of Pigment Yellow 180 and improve its dispersion characteristics.

Milling: Wet milling techniques, such as ball milling or sand milling, are often used to refine the particle size of the crude pigment slurry. Dispersing or wetting agents are frequently added during milling to ensure uniform particle distribution. The mechanical forces generated during milling break down agglomerates and reduce the primary particle size, which can enhance the pigment's transparency and dispersibility.

Ultrasonication: Ultrasonication is another technique used to de-agglomerate and disperse pigment particles. The intense energy from ultrasonic waves creates cavitation bubbles in the liquid medium. The collapse of these bubbles generates localized high pressure and temperature, which can effectively break apart particle clusters. researchgate.net This method is particularly useful for preparing stable and homogeneous pigment dispersions. For instance, sonicating a mixture of Pigment Yellow 180 powder with dispersants and wetting agents can produce a uniform dispersion.

These mechanical treatments are essential for achieving the desired particle size distribution and ensuring the stable dispersion of the pigment in various application media.

Role of Supercritical Antisolvent Processes in Pigment Development

The development of high-performance pigments like Pigment Yellow 180 necessitates precise control over physical properties such as particle size, size distribution, and morphology. Traditional post-synthesis conditioning treatments can be energy-intensive and generate significant solvent waste. Supercritical Antisolvent (SAS) processes have emerged as a promising green alternative for pigment development, offering a high degree of control over particle formation. dss.go.th182.160.97

The SAS technique is applicable for the micronization of compounds like pigments that are soluble in a conventional organic solvent but have low solubility in a supercritical fluid, most commonly carbon dioxide (CO2). ucm.es The fundamental principle involves spraying a liquid solution of the pigment into a chamber containing the supercritical fluid. dss.go.th The high miscibility of the organic solvent with the supercritical antisolvent causes rapid mass transfer; the antisolvent diffuses into the solvent droplets, leading to a volumetric expansion and a significant reduction in the solvent's dissolving power. dss.go.th182.160.97ucm.es This induces a high degree of supersaturation uniformly within the mixture, causing the rapid precipitation of the pigment as fine, well-defined particles. dss.go.th182.160.97

A key advantage of the SAS process is the ability to manipulate final particle characteristics by adjusting various process parameters. dss.go.th The mixture of solvent and antisolvent can be separated upon depressurization, allowing for the recycling of both the liquid solvent and the gaseous antisolvent, thereby addressing environmental concerns associated with conventional solvent-based after-treatments. dss.go.th

Research on organic pigments, such as Bronze Red, has demonstrated that the size and morphology of the precipitated particles are significantly affected by operational parameters. dss.go.th For instance, when using ethanol (B145695) as the solvent, the pressure, temperature, and solution flow rate were all found to influence the final particle characteristics. dss.go.th However, the choice of solvent itself is a critical factor; using acetone (B3395972) under similar conditions showed that particle size and morphology were less sensitive to temperature and pressure, being primarily influenced by the flow rate. dss.go.th This indicates a crucial interaction between the solute and the solvent in controlling crystal morphology and size. dss.go.th

There are several modes of applying the SAS technique, including a semibatch mode known as the Gas Antisolvent (GAS) process, where the supercritical fluid is introduced into a stationary bulk liquid phase, and a continuous operation where the liquid solution is sprayed into the supercritical fluid. dss.go.thnih.gov These methods provide a versatile platform for producing submicronic and nano-sized pigment particles with a narrow size distribution, which is crucial for applications demanding high transparency and color strength. 182.160.97ucm.es

Table 1: Influence of SAS Process Parameters on Pigment Particle Characteristics

| Parameter | Influence on Particle Characteristics | Reference |

|---|---|---|

| Pressure | Affects particle size and morphology, particularly when using solvents like ethanol. Higher pressure generally leads to smaller particles due to increased supersaturation. | dss.go.thacs.org |

| Temperature | Influences solvent density and solvating power, thereby affecting particle size. The effect can be solvent-dependent. | dss.go.thacs.org |

| Solution Flow Rate | Can influence particle size and morphology, especially in continuous SAS processes. | dss.go.th |

| Solvent Choice | Plays a critical role. The interaction between the solvent and solute affects how other parameters influence the final particle properties. For example, particle formation from acetone is less sensitive to pressure and temperature changes compared to ethanol. | dss.go.th |

| Solute Concentration | Affects the level of supersaturation and can influence the resulting particle size and distribution. | nih.govacs.org |

Advanced Approaches for Purity Enhancement and By-product Mitigation

The synthesis of azo pigments like Pigment Yellow 180 is a multi-step process that can generate impurities and by-products, necessitating advanced purification and finishing steps to achieve the desired high-performance characteristics. mdpi.comimaging.org Azo pigments are typically synthesized via a diazotization reaction followed by a coupling reaction. researchgate.net In the case of Pigment Yellow 180, this involves the diazotization of an aromatic amine, 1,2-bis(2-aminophenoxy)ethane, and its subsequent coupling with 5-acetoacetylamino-benzimidazolone. google.com Incomplete reactions or side reactions can lead to by-products that affect the pigment's color, stability, and application performance.

Post-treatment of the crude pigment is crucial for enhancing purity and optimizing physical properties. mdpi.com Common methods include thermal treatment in water or organic solvents, a process that helps to dissolve impurities and promote recrystallization for improved crystallinity and particle size. mdpi.com The selection of the solvent is critical; solvents with specific Hansen solubility parameters (HSPs) or a high molecular polarity index (MPI) can be chosen to effectively remove by-products and control the pigment's final coloristic properties. mdpi.comresearchgate.net

To address the inefficiencies and environmental concerns of traditional multi-pot synthesis, innovative one-pot methods have been developed. One such approach transforms the conventional two-pot diazotization and coupling process into a single-pot synthesis by using granular polytetrafluoroethylene (PTFE). rsc.org This method avoids the need for a base or surfactant to dissolve the coupling component, leading to fast and quantitative reactions. rsc.org A significant advantage is the ability to reuse the granular PTFE, wastewater, and excess acid, which drastically reduces waste and mitigates the formation of by-products. rsc.orgresearchgate.net

Other advanced techniques focus on the purification and finishing of the synthesized pigment.

Solvent Salt Milling: This technique involves frictionally crushing the crude pigment with a water-soluble inorganic salt in the presence of a water-soluble organic solvent. epo.org This process allows for precise control of the primary particle size while simultaneously enhancing the pigment's degree of crystallinity. epo.org

Controlled Coupling Reactions: For complex structures like unsymmetrical bisazo pigments, purity can be enhanced by carefully controlling the reaction conditions. By carrying out the coupling reaction in a stepwise manner and controlling the addition of a base, the formation of undesired symmetrical by-products can be minimized. imaging.org

Surface Treatment: To improve properties like hydrophobicity and dispersibility in specific media, the pigment particles can be coated. This is often achieved by heating a slurry of the pigment with wax emulsions, such as polyethylene (B3416737) or montan wax, at elevated temperatures. google.com This modification, while not strictly a purification step, enhances the pigment's quality for particular applications by mitigating issues like moisture absorption.

Table 2: Comparison of Purity Enhancement and By-product Mitigation Approaches

| Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Solvent Thermal Treatment | Heating the crude pigment in a selected organic solvent or water. | Removes impurities, enhances crystallinity, and allows for control over particle size and color properties. | mdpi.com |

| One-Pot Synthesis (with PTFE) | Combining diazotization and coupling in a single reactor using granular PTFE. | Reduces process steps, is fast and quantitative, allows for recyclable wastewater and reagents, and mitigates by-product formation. | rsc.orgresearchgate.net |

| Solvent Salt Milling | Grinding the crude pigment with an inorganic salt and a solvent. | Controls primary particle size while improving crystallinity. | epo.org |

| Stepwise Coupling Control | Controlling the addition of reagents (e.g., base) during the coupling step for unsymmetrical pigments. | Increases the purity of the target molecule by preventing side reactions. | imaging.org |

| Surface Coating/Modification | Treating the pigment surface with agents like wax emulsions. | Enhances specific properties such as hydrophobicity and dispersion stability. | google.com |

Crystallization Science and Morphological Control of Pigment Yellow 180

Polymorphic Forms and Crystallographic Analysis of Pigment Yellow 180

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a common phenomenon in organic pigments and significantly impacts their physical and chemical properties, including color. mdpi.com While many pigments in the benzimidazolone class exhibit polymorphism, studies on Pigment Yellow 180 have shown a strong tendency to crystallize in a single, stable crystal phase under various solvent treatment conditions. mdpi.compsu.edu

X-ray diffraction (XRD) analyses of Pigment Yellow 180 samples treated in a range of different solvents revealed that the diffraction peaks consistently appear at the same positions. mdpi.com This indicates that, under the studied pigmentation (post-processing) conditions, no crystalline transition to a different polymorphic form occurs. mdpi.com The primary change observed through XRD is an increase in the intensity and sharpness of the diffraction peaks, signifying an enhancement of crystallinity rather than a phase change. mdpi.comresearchgate.net

While distinct polymorphs of PY180 are not commonly reported, the broader class of benzimidazolone pigments is known for this phenomenon. For instance, related pigments like Pigment Yellow 181 and Pigment Yellow 154 have known polymorphs, where each phase possesses unique coloristic properties and stability profiles. psu.eduresearchgate.net The consistent crystal phase of Pigment Yellow 180 suggests a high thermodynamic stability of its crystal lattice, which contributes to its reliable performance in various applications.

Mechanisms of Crystal Growth and Particle Morphology Evolution

Like many azo pigments, Pigment Yellow 180 is typically synthesized via an azo coupling reaction at low temperatures. researchgate.netpsu.edu This process often leads to the rapid precipitation of the pigment as amorphous particles or very small crystals. researchgate.net To develop the final, desired pigmentary properties, a post-treatment finishing step, often called "pigmentation," is required. mdpi.compsu.edu This treatment usually involves heating the crude pigment in an aqueous or organic solvent suspension. mdpi.compsu.edu

The choice of solvent is a critical factor in controlling the crystallization process and, consequently, the final properties of Pigment Yellow 180. mdpi.comresearchgate.netresearchgate.net The interaction between the pigment and the solvent affects the dissolution-reprecipitation kinetics, which in turn influences crystallinity and particle morphology. mdpi.com

Studies have demonstrated that treating raw Pigment Yellow 180 in different solvents results in a spectrum of color hues, ranging from reddish-yellow to a more desirable greenish-yellow. mdpi.comresearchgate.net This color variation is not due to a change in the chemical or crystal structure but is mainly attributed to the increase in crystallinity and particle size. mdpi.comresearchgate.net

Solubility Parameters: The effect of a solvent can be predicted using Hansen solubility parameters (HSPs). mdpi.comresearchgate.net A smaller difference (Δδ) between the HSPs of the pigment and the solvent generally facilitates the recrystallization process, leading to higher-quality pigments with better color properties. mdpi.comresearchgate.net

Molecular Polarity: To refine the predictions made by HSPs, the molecular polarity index (MPI) of the solvent is also considered. mdpi.comresearchgate.net Among solvents that have similar solubility parameters to PY180, those with a stronger molecular polarity tend to induce a greater color variation and more significant changes in the pigment's properties. mdpi.comresearchgate.netresearchgate.net

Specific Solvent Examples: Treatment in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce pigments with the brightest color, a significant increase in X-ray diffraction intensity ratios, and larger particle sizes. mdpi.comresearchgate.net Alcohols, such as methanol (B129727) and ethanol (B145695), are also commonly used and produce distinct changes in the pigment's chromaticity and morphology. mdpi.com Scanning Electron Microscopy (SEM) images reveal that the morphology of the pigment particles changes from small, irregular aggregates in the raw state to more defined, larger crystalline structures after solvent treatment. researchgate.net

Additives and impurities can significantly influence the crystallization process and the final properties of the pigment. While specific research on additives for PY180 crystallization is limited, information from related pigments and general pigment processing provides insight.

Additives such as surfactants, dispersants, and polymers can be introduced during or after synthesis to control particle growth and prevent aggregation. google.com These agents can adsorb onto specific crystal faces, inhibiting growth in certain directions and thereby modifying the crystal habit. In a patent for the related Pigment Yellow 181, the use of dispersants, surfactants, and other additives is described to facilitate crystal modification changes and improve coloristic properties. google.com

Furthermore, surface modification is a common post-crystallization treatment used to enhance pigment performance. For Pigment Yellow 180, surface treatment with various waxes (e.g., polyethylene (B3416737) wax, montan wax, or amide wax) by heating a slurry of the pigment with a wax emulsion can be performed. google.com This process coats the pigment particles, enhancing their hydrophobicity and improving their dispersibility in non-polar application media like plastics. google.com

The presence of impurities, even in small amounts, can also affect crystallization by either inhibiting or promoting nucleation and growth, potentially leading to variations in particle size and purity of the final product. google.com

Solvent Effects on Crystallinity and Crystal Habit Formation

Quantitative Assessment of Crystallinity and Particle Size Distribution

A quantitative evaluation of the physical characteristics of Pigment Yellow 180 is essential for quality control and for understanding its performance. Several analytical techniques are employed for this purpose. mdpi.comresearchgate.net

X-ray Diffraction (XRD): XRD is the primary tool for assessing crystallinity. mdpi.com An increase in the crystallinity of PY180 after solvent treatment is confirmed by sharper and more intense peaks in its XRD pattern. mdpi.com While providing information on the crystal phase and perfection, XRD can also be used to estimate the average crystal size via the Scherrer equation. mdpi.com

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used for the direct visualization of pigment particles. mdpi.comresearchgate.net These techniques provide qualitative and quantitative information about particle size, size distribution, and morphology (crystal habit). researchgate.net For instance, SEM images have shown the evolution of PY180 from small, undefined particles to larger, more regular rod-like or blocky crystals after pigmentation. researchgate.net

Colorimetric Analysis: The color properties of the pigment are quantitatively measured using colorimetry, typically based on the CIE Lab* color space model. mdpi.comresearchgate.net In this model, L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. The changes in these values upon treatment directly correlate with the physical changes in the pigment. For PY180, an increase in crystallinity and particle size typically leads to an increase in lightness (L) and a shift towards green (a more negative a value) and yellow (a more positive b* value). mdpi.com

The following table presents data from a study on the effect of different solvents on the colorimetric properties of Pigment Yellow 180 after a 10-hour treatment.

Correlation between Crystal Structure and Macroscopic Performance

The macroscopic performance of Pigment Yellow 180 in applications is directly linked to its solid-state structure, particularly its crystallinity and particle size distribution.

Color Properties: The most evident correlation is with color. As demonstrated, increasing the crystallinity and particle size of PY180 shifts its color from a duller, reddish-yellow to a brighter, stronger, and more greenish-yellow shade. mdpi.comresearchgate.net This is because larger, more perfect crystals interact with light differently, leading to enhanced brightness and a change in hue. hengyitek.com

Tinctorial Strength and Dispersibility: Higher crystallinity generally correlates with improved tinctorial strength and better dispersibility. researchgate.netpsu.edu The crystallization process breaks down agglomerates of raw pigment into more discrete, stable primary particles, which can be more easily and uniformly dispersed in an application medium like a polymer or ink binder. psu.edu Treatment in solvents like DMSO has been shown to enhance dispersibility. researchgate.net

Fastness Properties: The excellent heat stability, solvent resistance, and lightfastness of Pigment Yellow 180 are fundamentally due to its stable molecular structure and the strong intermolecular forces, including hydrogen bonds, within its crystal lattice. researchgate.netpsu.edu A more ordered and crystalline structure enhances these properties by making it more difficult for solvent molecules to penetrate the lattice or for thermal or photochemical energy to break it down. wiley-vch.de

Application-Specific Performance: In plastics, the particle size and morphology affect rheological properties during processing and can influence the mechanical properties of the final product. hengyitek.com A narrow particle size distribution is often desired for consistent and predictable performance. hengyitek.com In printing inks, these physical characteristics determine properties like viscosity, transparency, and gloss. wiley-vch.de

Advanced Analytical Characterization Techniques for Pigment Yellow 180

Diffraction and Imaging Techniques for Microstructure Elucidation

While spectroscopy probes the molecular level, diffraction and imaging techniques are vital for characterizing the pigment's solid-state and particulate properties, which significantly impact its application performance.

X-ray diffraction (XRD) is the primary technique for analyzing the crystalline structure of Pigment Yellow 180. By bombarding the powdered pigment with X-rays and measuring the diffraction pattern, XRD can determine crystallinity, crystallite size, and crystal phase. mdpi.comresearchgate.net Many pigments can exist in different polymorphic forms, which have the same chemical composition but different molecular arrangements, leading to varied physical and coloristic properties. mdpi.com

For Pigment Yellow 180, XRD patterns are typically measured using CuKα radiation. mdpi.comepo.org A key finding from XRD analysis is that the pigmentation process, which involves solvent treatment, does not change the crystal structure of Pigment Yellow 180 but does lead to an increase in crystallinity and crystal size. mdpi.com The crystallite size can be calculated from the full width at half maximum (FWHM) of a diffraction peak using the Scherrer equation. epo.org For instance, one study identified a characteristic peak at a diffraction angle 2θ of approximately 6.7°, which was used to calculate a crystallite size of 15.0 nm or more for a specific grade of the pigment. epo.org The increase in the intensity of diffraction peaks after treatment is a clear indicator of enhanced crystallinity, which correlates with changes in the pigment's color and brightness. mdpi.comresearchgate.net

| Radiation Source | 2θ Angular Range | Key Diffraction Peaks (2θ) | Application | Key Findings | Reference |

| CuKα | 5–50° | Not specified | Crystal structure characterization | Pigmentation processes increase crystallinity and crystal size without altering the crystal phase. | mdpi.com |

| CuKα | 3-35° | 6.7 ± 0.5° | Crystallite size calculation | A crystallite size of ≥15.0 nm was calculated from the peak at ~6.7°. | epo.org |

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, particle shape, and size distribution of Pigment Yellow 180. mdpi.comoatext.com This microstructural information is critical because these properties directly influence the pigment's optical characteristics, such as opacity and scattering, as well as its dispersibility in various media.

SEM images have revealed that raw Pigment Yellow 180 often consists of amorphous particles or small crystals. mdpi.comresearchgate.net After pigmentation treatment in different solvents, the morphology changes significantly. For example, treatment in solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of more defined, larger, and often rod-like or needle-shaped particles. mdpi.comresearchgate.net This change is attributed to an Ostwald ripening mechanism, a surface energy-driven process where smaller particles dissolve and redeposit onto larger ones, leading to an increase in average particle size and crystallinity. mdpi.com The resulting morphology directly impacts the pigment's chromaticity, with more crystalline and larger particles often yielding a brighter and more intense color. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size

Transmission Electron Microscopy (TEM) is a powerful tool for investigating the nanoscale structure and particle size of Pigment Yellow 180. researchgate.netgoogle.com This technique provides high-resolution images that reveal the morphology, size distribution, and crystalline nature of the pigment particles.

Research has shown that the pigmentation process, which involves post-treatment in solvents, significantly influences the particle size and crystallinity of PY 180. mdpi.com TEM analysis has been instrumental in observing these changes. For instance, studies have used TEM to visualize the increase in particle size and aspect ratio of PY 180 after treatment in various solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO). researchgate.net The resulting images demonstrate how different solvent environments can lead to variations in particle morphology, from smaller, agglomerated particles to larger, more defined crystals. mdpi.comresearchgate.net

In one study, TEM was used to compare the particle size of a processed PY 180 sample with that of commercially available versions. The analysis confirmed that the processed pigment consisted of smaller particles, a finding that was corroborated by surface area measurements. google.com This ability to visualize the direct impact of processing on particle size is crucial for tailoring the pigment's properties for specific applications, such as transparent films where smaller particle sizes are desirable. google.com Furthermore, TEM, in conjunction with techniques like scanning electron microscopy (SEM), has been used to characterize the structure of PY 180 in nanoscale dispersions for applications like inkjet inks. researchgate.netcambridge.org

The insights gained from TEM are critical for understanding how the pigment's nanoscale characteristics, such as particle size and crystallinity, affect its macroscopic properties like color hue and dispersion stability. mdpi.com

Surface-Sensitive Spectroscopies for Elemental and Chemical State Analysis

Surface-sensitive spectroscopies are essential for analyzing the elemental composition and chemical states of the outermost layers of Pigment Yellow 180 particles.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative analytical technique that provides detailed information about the elemental composition and chemical bonding environment at a material's surface (typically the top 1-10 nm). eag.comthermofisher.comwikipedia.org In the context of Pigment Yellow 180, XPS is invaluable for verifying the surface chemistry and identifying any modifications or contaminants.

The technique works by irradiating the sample with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. ltschem.com Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Furthermore, shifts in these binding energies provide information about the oxidation state and local chemical environment of the atoms. eag.com

For organic pigments like PY 180, XPS can be used to:

Confirm the presence and quantify the atomic concentrations of constituent elements such as carbon, nitrogen, and oxygen on the particle surface.

Investigate the chemical states of these elements to ensure the integrity of the benzimidazolone structure. researchgate.net

Analyze the surface of coated or treated PY 180 particles to understand the nature and uniformity of the coating. researchgate.net

While specific XPS studies focused solely on Pigment Yellow 180 are not extensively detailed in the provided search results, the principles of the technique are widely applied to characterize the surface of similar organic and inorganic pigments. researchgate.net For instance, XPS has been used to study the surface of iron oxide yellow pigments modified to improve their dispersion in organic solvents. researchgate.net

Mass spectrometry techniques are powerful tools for the identification of pigments and the characterization of their derivatives, particularly for compounds like Pigment Yellow 180 that can be challenging to analyze due to low solubility. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules. uminho.pt In several studies, MALDI, often coupled with a Time-of-Flight (TOF) analyzer, has been successfully employed to analyze organic pigments, including PY 180. researchgate.netresearchgate.net This method is particularly useful for obtaining the molecular weight of the pigment, which is a key piece of information for its identification. acs.org Research has demonstrated that both positive and negative ion mode MALDI-MS can provide characteristic molecular or fragment ions, aiding in the unambiguous identification of dyes and pigments from minimal sample amounts. acs.org For complex samples, high-energy collision-induced dissociation (CID) MS/MS can be performed to obtain fragment fingerprints, further confirming the identity of the pigment. shimadzu.com

Electrospray Droplet Impact (EDI) is another mass spectrometry technique that has been compared with MALDI for the analysis of poorly soluble organic pigments like PY 180. researchgate.net A key advantage of EDI is its simplicity in sample preparation, as it allows for the direct deposition of powdered samples without the need for a matrix. researchgate.net While EDI has been shown to be a versatile method for as-received samples, it may also produce some fragment ions during the process. researchgate.net

These mass spectrometry techniques are crucial for:

Confirming the identity of Pigment Yellow 180 in various matrices. researchgate.net

Analyzing potential derivatives or degradation products.

Distinguishing it from other pigments in a mixture.

Performance Mechanisms and Durability Research of Pigment Yellow 180

Photostability and Lightfastness Mechanisms in Polymeric and Coating Systems

The exceptional resistance of Pigment Yellow 180 to degradation from light exposure is a primary reason for its widespread use in plastics and coatings. chinaplasonline.com This high photostability is largely attributed to the inherent stability of its molecular structure, particularly the benzimidazolone groups and aromatic rings. These components are adept at absorbing UV radiation and dissipating the energy through non-destructive pathways, thus minimizing photochemical reactions that lead to color fading.

In polymeric systems and coatings, the interaction between the pigment and the surrounding matrix further enhances its lightfastness. When properly dispersed, the pigment particles are encapsulated by the polymer, which can shield them from direct UV exposure and atmospheric elements. heubach.com Research indicates that the lightfastness of Pigment Yellow 180 is excellent, often rated between 6 and 8 on the Blue Wool scale, signifying minimal color change even after prolonged exposure to light. ranbarr.comorigochem.comepsilonpigments.comprecisechem.comzeyachem.nethonorpigment.comhengyitek.comkrata.ru Studies have shown that isoindoline (B1297411) pigments, which share structural similarities with benzimidazolone pigments, exhibit remarkable stability under UV radiation. imeko.org The particle size of the pigment can also play a role; smaller particles have a larger specific surface area, which can increase light absorption and potentially accelerate fading if the pigment is not inherently stable. zeyachem.net

Table 1: Lightfastness Ratings of Pigment Yellow 180

| Property | Rating (Full Shade) | Rating (Tint) | Scale |

| Lightfastness | 6-8 | 6-7 | 1-8 (8=Excellent) |

| Data sourced from multiple references. ranbarr.comorigochem.comepsilonpigments.comprecisechem.comzeyachem.nethonorpigment.comhengyitek.comkrata.ru |

Thermal Stability and High-Temperature Performance Mechanisms

Pigment Yellow 180 is renowned for its high thermal stability, making it suitable for applications involving high-temperature processing, such as in engineering plastics like HDPE, ABS, and polycarbonate. ranbarr.comsypigment.comorigochem.comprecisechem.comhengyitek.com It generally exhibits heat resistance up to 290-300°C. ranbarr.comorigochem.comprecisechem.com

The mechanism behind its thermal stability lies in its high melting point and the strong intermolecular forces within its crystal structure. hengyitek.com The rigid benzimidazolone rings contribute significantly to this thermal robustness. In polymeric systems, the pigment's performance at high temperatures can be influenced by the surrounding polymer, which can offer protection against thermal degradation. Thermogravimetric analysis (TGA) is a common method used to evaluate the thermal stability of pigments, determining the onset temperature of decomposition. The consistent performance of Pigment Yellow 180 under high heat ensures color integrity in demanding plastic applications. origochem.comprecisechem.com

Table 2: Thermal and Physical Properties of Pigment Yellow 180

| Property | Value |

| Heat Resistance | 280-300°C |

| Density | 1.4 - 1.55 g/cm³ |

| Specific Surface Area | 24 - 50 m²/g |

| Oil Absorption | 35 - 80 g/100g |

| Data compiled from multiple sources. ranbarr.comorigochem.comepsilonpigments.comepsilonpigments.comzeyachem.nethonorpigment.comhengyitek.comhengyitek.comverdcol.com |

Chemical Resistance: Acid, Alkali, and Solvent Stability Mechanisms

Pigment Yellow 180 demonstrates excellent resistance to a variety of chemicals, a critical feature for its use in industrial and commercial products. ranbarr.comulprospector.com

Acid and Alkali Resistance: The pigment's chemical structure is highly resistant to attacks from both acids and alkalis. ranbarr.comepsilonpigments.comulprospector.com This is due to the stability of the benzimidazolone and azo groups within the molecule. Its resistance to acids and alkalis is consistently rated as excellent (5 out of 5). origochem.comepsilonpigments.comepsilonpigments.com

Solvent Resistance: The low solubility of Pigment Yellow 180 in common organic solvents is a key factor in its high resistance to bleeding and migration. mdpi.comresearchgate.netresearchgate.net The strong intermolecular forces within the pigment's crystal lattice make it difficult for solvents to dissolve the particles. mdpi.com Studies on the pigmentation behavior of PY180 in different solvents show that while solvents can influence recrystallization and particle size, the pigment itself remains largely insoluble. mdpi.comresearchgate.net Its resistance to solvents like ethanol (B145695), benzene, and esters is generally rated as very good to excellent. epsilonpigments.comepsilonpigments.com

Table 3: Chemical Resistance Ratings of Pigment Yellow 180

| Resistance Property | Rating | Scale |

| Acid Resistance | 5 | 1-5 (5=Excellent) |

| Alkali Resistance | 5 | 1-5 (5=Excellent) |

| Alcohol Resistance | 4-5 | 1-5 (5=Excellent) |

| Ester Resistance | 4-5 | 1-5 (5=Excellent) |

| Benzene Resistance | 5 | 1-5 (5=Excellent) |

| Ketone Resistance | 4-5 | 1-5 (5=Excellent) |

| Migration Resistance | 5 | 1-5 (5=Excellent) |

| Data sourced from multiple references. origochem.comepsilonpigments.comepsilonpigments.com |

Investigating the Factors Influencing Tinting Strength and Opacity

The tinting strength and opacity of Pigment Yellow 180 are crucial for its performance as a colorant and are influenced by several physical factors. chinaplasonline.comhengyitek.com

Opacity: Opacity is influenced by the difference in refractive index between the pigment and the binder, as well as the pigment's particle size and concentration. Pigment Yellow 180 is typically described as semi-transparent or semi-opaque. ranbarr.comsypigment.comepsilonpigments.comverdcol.com The particle size can be controlled to adjust the level of transparency; smaller particle sizes can lead to higher transparency, which is desirable in applications like color filters. google.comgoogle.com Conversely, larger particles tend to scatter more light, increasing opacity. zeyachem.net Research has focused on producing Pigment Yellow 180 with smaller particle sizes to enhance transparency for specific applications. google.comgoogle.com

Migration Resistance in Various Substrates and Mechanisms of Pigment Mobility

Pigment Yellow 180 is known for its excellent migration resistance, particularly in plasticized polymers like PVC. ranbarr.comorigochem.comchinaplasonline.com This property ensures that the pigment remains fixed within the substrate and does not bleed onto adjacent surfaces or bloom to the surface of the product. precisechem.com

The primary mechanism behind this high migration resistance is the pigment's extremely low solubility in both the polymer matrix and any present plasticizers. mdpi.comresearchgate.net The large molecular size and strong intermolecular forces of Pigment Yellow 180 contribute to its poor solubility. mdpi.com This inherent property makes it very difficult for the pigment particles to be mobilized and transported through the polymer. Its migration resistance is consistently rated as excellent (5 out of 5), making it a reliable choice for applications where color stability and non-migration are critical, such as in food contact materials and cable sheathing. ranbarr.comorigochem.comepsilonpigments.comepsilonpigments.comprecisechem.com

Surface Chemistry and Dispersion Science of Pigment Yellow 180

Strategies for Surface Modification to Enhance Dispersibility and Hydrophobicity

The inherent characteristics of Pigment Yellow 180 can be tailored through various surface modification techniques. These treatments are designed to improve its compatibility with the surrounding medium, leading to enhanced dispersion stability and, in many cases, increased hydrophobicity. google.comgoogle.com

Application of Wax Coatings for Surface Energetics Control

A common and effective method to alter the surface energy of Pigment Yellow 180 is through the application of wax coatings. This treatment is particularly aimed at increasing the pigment's hydrophobicity, which is crucial for its application in non-polar systems like plastics and certain types of inks. google.comgoogle.com

The process typically involves heating a slurry of the pigment with a wax emulsion. Commonly used waxes include oxidized polyethylene (B3416737) wax, montan wax, and amide wax. The treatment is generally carried out at temperatures exceeding 80°C for a duration of two hours or more. This allows the wax to form a uniform coating over the pigment particles. The resulting hydrophobic surface of the pigment particles improves their dispersion stability in non-polar media and reduces moisture absorption. This surface treatment is a key step in producing Pigment Yellow 180 with high hydrophobicity. google.com

Inorganic Layer Deposition (e.g., Silica) and Coupling Agent Integration

Another advanced strategy for surface modification involves the deposition of an inorganic layer, such as silica (B1680970) (silicon dioxide), onto the pigment particles. This is often followed by the integration of a coupling agent to bridge the inorganic surface with the organic matrix of the application medium.

The deposition of a silica layer can create a more uniform surface and can improve the pigment's heat resistance. researchgate.net Silane (B1218182) coupling agents are then used to functionalize this silica surface. researchgate.netgoogle.com These agents have a dual functionality: one end of the molecule bonds with the inorganic silica layer, while the other end possesses organic functional groups that are compatible with the polymer matrix or solvent system. researchgate.net This chemical bridge enhances the compatibility between the pigment and the medium, leading to significantly improved dispersion. For instance, modifying a silica-coated pigment with a silane coupling agent can dramatically increase its dispersibility in organic solvents. researchgate.net The process involves creating a heterogeneous coating on the pigment's surface, which can be confirmed through various analytical techniques. researchgate.net The use of a hydrotropic silane coupling agent, for example, can increase the surface charge of silica nanoparticles, thereby improving their dispersibility and stability in aqueous systems. google.com

Development of Dispersant Resins and Block Copolymers for Dispersion Stability

The stability of Pigment Yellow 180 dispersions, particularly in liquid formulations like inks and coatings, is greatly influenced by the use of dispersant resins and block copolymers. mdpi.combasf.com These polymeric dispersants function by adsorbing onto the pigment surface and providing a stabilizing barrier that prevents the particles from re-agglomerating. basf.com

Dispersant resins are designed to have specific segments: an "anchoring" group with a strong affinity for the pigment surface and a "stabilizing" chain that is soluble in the continuous phase (the solvent or resin system). basf.comgoogleapis.com This structure leads to steric stabilization, where the adsorbed polymer layers create a physical barrier around the pigment particles, preventing them from coming into close contact and flocculating. basf.com

Block copolymers, which consist of two or more distinct polymer chains linked together, are particularly effective as dispersants. basf.comepo.org They can be engineered with well-defined anchor and stabilizer blocks to be highly compatible with both the pigment and the surrounding medium. basf.com For aqueous systems, polymeric dispersants will typically have hydrophobic anchor groups and hydrophilic stabilizing chains. epo.org The development of these advanced dispersants is crucial for achieving high-performance, stable pigment dispersions with low viscosity and excellent color development. googleapis.comresearchgate.net

Interfacial Interactions between Pigment Particles and Surrounding Media

Understanding the interactions at the interface between Pigment Yellow 180 particles and the surrounding solvent or polymer matrix is fundamental to predicting and controlling its performance. Two key theoretical frameworks, Hansen Solubility Parameters (HSPs) and Molecular Polarity Index (MPI), are utilized to quantify these interactions.

Role of Hansen Solubility Parameters (HSPs) in Pigment-Solvent Affinity

Hansen Solubility Parameters (HSPs) provide a method for predicting the compatibility between materials by breaking down the total cohesive energy into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH). mdpi.comresearchgate.net The principle of "like dissolves like" suggests that materials with similar HSP values are likely to be compatible. researchgate.net

For Pigment Yellow 180, HSPs are used to understand its suspension behavior and to select appropriate solvents for post-processing treatments that can influence its final properties, such as color hue. mdpi.comresearchgate.net Research has shown that solvents with a small difference in HSP values (Δδ) compared to Pigment Yellow 180 tend to produce higher quality pigments. mdpi.comresearchgate.net By analyzing the individual HSP components, optimal ranges for dispersion, polar, and hydrogen bonding interactions can be identified to achieve good dispersion of the pigment. mdpi.com A study determined the optimal HSP ranges for good solvents for PY180 to be 15.3–18.4 MPa⁰.⁵ for the dispersive component, 12.3–18 MPa⁰.⁵ for the polar component, and 6.1–11.3 MPa⁰.⁵ for the hydrogen bonding component. mdpi.com

Table 1: Hansen Solubility Parameters for Selected Solvents This table presents hypothetical data for illustrative purposes, as the exact HSP values for PY180 and a comprehensive list of solvents were not available in the provided search results. The values for the solvents are representative.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 18.4 | 16.4 | 10.2 |

| Cyclohexanone | 17.8 | 6.3 | 5.1 |

| Ethanol (B145695) | 15.8 | 8.8 | 19.4 |

Influence of Molecular Polarity Index (MPI) on Pigmentation Behavior

While HSPs are a valuable tool, they may not always accurately predict the behavior of complex systems. The Molecular Polarity Index (MPI) offers a complementary approach by quantifying the influence of a solvent's molecular polarity on the pigmentation process. mdpi.comresearchgate.net

Studies on Pigment Yellow 180 have shown that for solvents with similar solubility parameters, the MPI can be a deciding factor in the resulting color variation of the pigment. mdpi.comresearchgate.net A stronger MPI in the solvent can lead to a greater change in the pigment's chromaticity. mdpi.comresearchgate.net This is because the solvent's polarity can influence the dissolution and reprecipitation process during pigmentation, which in turn affects the crystallinity and particle size of the pigment. mdpi.com The combination of HSP and MPI provides a more comprehensive understanding of the solvent's effect on the final properties of Pigment Yellow 180. mdpi.comresearchgate.net

Colloidal Stability and Flocculation Phenomena in Pigment Dispersions

The colloidal stability of a pigment dispersion is paramount for its application, directly influencing properties such as color strength, gloss, and transparency. lubrizol.comdyestuffscn.com For Pigment Yellow 180 (PY 180), achieving long-term colloidal stability can be challenging due to the strong self-assembling nature of its surface benzimidazolone groups. cabotcorp.com Instability in dispersions manifests as flocculation—the aggregation of pigment particles—which can lead to sedimentation, color shifts, and reduced performance. dyestuffscn.combasf.comresearchgate.net

The stability of a dispersion is governed by the interplay of attractive and repulsive forces between particles. Key to preventing flocculation is establishing a robust repulsive barrier around each pigment particle. This can be achieved through two primary mechanisms: electrostatic stabilization and steric stabilization. basf.comshepherdcolor.com

Electrostatic Stabilization & Zeta Potential: This mechanism relies on the presence of like electrical charges on the surface of the pigment particles, causing them to repel one another. basf.com The magnitude of this surface charge is quantified by the zeta potential (ζ). A higher absolute zeta potential generally indicates greater electrostatic repulsion and, consequently, a more stable dispersion. mdpi.com For many systems, a zeta potential with an absolute value greater than 30 mV is desired for good colloidal stability.

In aqueous systems, the surface of untreated Pigment Yellow 180 particles can exhibit a negative charge. One study measured the zeta potential of PY 180 in water as -18.9 ± 0.6 mV, indicating a tendency to aggregate. mdpi.com The stability is highly dependent on factors like pH. The introduction of dispersants and surface treatments can significantly modify the zeta potential. For instance, the use of polymeric nanoparticle dispersants has been shown to increase the absolute zeta potential of PY 180 dispersions to over 60 mV, indicating excellent stability. mdpi.com Another recent patent application highlights a pigment composition containing a PY 180 derivative with a zeta potential between -20 mV and 0 mV, designed for enhanced storage and dispersion stability in inkjet inks. wipo.int

Steric Stabilization & Dispersants: This method involves the adsorption of polymers, known as dispersants, onto the pigment surface. These polymers have a pigment-affinic "anchor" group and a solvent-philic "tail" or "chain." basf.comshepherdcolor.com When two particles approach, the repulsion between the polymeric layers prevents them from aggregating. shepherdcolor.com

The choice and concentration of the dispersant are critical. Effective dispersants for PY 180 include polymeric types such as polyacrylates and comb copolymers. researchgate.net The optimal concentration is crucial; an insufficient amount will not provide a complete protective layer, while an excess can lead to issues like foaming or decreased water resistance in the final film. shepherdcolor.com Surface modification of PY 180, for example by treating it with specific derivatives or wax emulsions, can also greatly improve its dispersibility and flocculation stability, particularly in solvent-based and water-based packaging inks. hengyitek.comsypigment.comgoogle.com

The table below summarizes key properties related to the colloidal stability of Pigment Yellow 180.

| Property | Value / Observation | System / Conditions | Significance | Reference |

| Primary Particle Size | 167 ± 29 nm (diameter) | Transmission Electron Microscopy (TEM) | Smaller primary particles have a larger surface area, influencing dispersion. | mdpi.com |

| Aggregated Particle Size | 1.9 µm | In water, without dispersant | Demonstrates the tendency of PY 180 to aggregate in an unstabilized state. | mdpi.com |

| Zeta Potential (ζ) | -18.9 ± 0.6 mV | In water, without dispersant | Indicates inherent instability and a tendency to flocculate. | mdpi.com |

| Zeta Potential (ζ) | > -60 mV | In water, with polymeric nanoparticle dispersant | Shows significant improvement in colloidal stability via electrostatic repulsion. | mdpi.com |

| Surface Character | Hydrophobic | Contact angle of 123.3 ± 2.6° | The hydrophobic surface requires appropriate wetting agents and dispersants for stable aqueous dispersions. | mdpi.com |

Rheological Characterization of Pigment Suspensions and Inks

The rheology, or flow behavior, of pigment suspensions and inks is a critical factor for their processing and application. Favorable rheological properties are a hallmark of high-performance pigments like the benzimidazolone class. mdpi.com The viscosity and response to shear forces determine how an ink will behave in a printing press, how a coating will level on a surface, and the ease with which a plastic masterbatch can be processed.

The dispersion process itself, where pigment agglomerates are broken down by shear forces, directly impacts rheology. imaging.org A higher quality dispersion, characterized by smaller and more stable particles, often results in a change in viscosity. imaging.org

Viscosity and Dispersants: The viscosity of a pigment dispersion is heavily influenced by pigment concentration and the interactions between particles. High pigment loading is often desirable for achieving color strength but can lead to an unacceptably high viscosity. basf.com Wetting and dispersing agents play a crucial role in mitigating this by reducing the interactions between pigment particles, thereby lowering the viscosity of the millbase. basf.com This allows for formulations with higher pigment content that remain easily processable. lubrizol.com

Flow Behavior: Pigment suspensions are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. This behavior is advantageous in many applications. For example, an ink should have a relatively low viscosity under the high shear of a printing process but higher viscosity at rest to prevent sagging or uncontrolled spreading. While specific rheological curves for PY 180 are not widely published in public literature, its successful use in high-end applications like automotive coatings and demanding ink systems points to well-controlled rheological profiles. pidilite.com Some technical data sheets specify a viscosity of 10-12 mm²/s, though the measurement context is not always clear. tengminchem.comtradekorea.com

The factors influencing the rheological properties of Pigment Yellow 180 suspensions are summarized in the table below.

| Influencing Factor | Effect on Rheology | Significance | Reference |

| Pigment Concentration | Higher concentration generally increases viscosity. | Balancing color strength with workable viscosity is a key formulation challenge. | lubrizol.combasf.com |

| Dispersion Quality | Better dispersion (finer, stable particles) helps control viscosity. | Prevents excessive viscosity buildup during grinding and ensures stable flow properties. | lubrizol.comimaging.org |

| Dispersants | Reduce inter-particle interactions, lowering viscosity at a given pigment load. | Enables higher pigment loading and easier processing. | basf.com |

| Particle Shape & Size | Elongated, needle-like particles can contribute to higher viscosity compared to more cubic or spherical shapes. imaging.orgeuropa.eu | Particle morphology, controlled during synthesis and finishing, affects the final rheology. | imaging.orgeuropa.eu |

| Rheology Modifiers | Specific additives can be used to fine-tune the flow characteristics of a dispersion. | Allows for precise control of application properties like sag (B610663) resistance and leveling. | google.com |

Molecular Structure Performance Relationships of Pigment Yellow 180

Elucidating the Relationship between Azo Chromophores and Color Properties

The vibrant greenish-yellow hue of Pigment Yellow 180 is primarily attributed to the presence of azo chromophores (-N=N-) within its molecular structure. pigments.comslideshare.net These groups are fundamental to the light-absorbing properties of the pigment. The extended system of conjugated double bonds, which includes the azo groups and the aromatic rings, allows for the absorption of light in the violet-blue region of the visible spectrum, resulting in the reflection of the complementary yellow color. alibaba.com

The specific shade of yellow is influenced by the electronic environment surrounding the azo chromophore. The substituents on the aromatic rings connected to the azo group can modify the electron density of the chromophore, thereby altering the wavelength of maximum light absorption (λmax). This, in turn, fine-tunes the perceived color. In PY 180, the arrangement of two azo groups, classifying it as a disazo pigment, contributes to its high color strength and specific greenish undertone. researchgate.netpigments.com

Impact of Benzimidazolone Moieties on Pigment Stability and Performance

The inclusion of benzimidazolone moieties in the structure of Pigment Yellow 180 is crucial for its exceptional stability and performance properties. researchgate.netulprospector.comranbarr.com These groups contribute significantly to the pigment's high heat stability, lightfastness, and resistance to solvents and chemicals. researchgate.netalibaba.comranbarr.com

The benzimidazolone rings enhance intermolecular hydrogen bonding and π-π stacking interactions between pigment molecules in the solid state. This strong intermolecular cohesion results in a more stable crystal lattice, which is less susceptible to degradation by heat, light, or chemical attack. This stability is a key factor in the pigment's suitability for demanding applications such as plastics and high-grade printing inks, where it can withstand high processing temperatures and exposure to various environmental conditions. ranbarr.comfinelandchem.com The presence of these moieties also contributes to the pigment's good dispersibility and resistance to migration, ensuring uniform coloration and preventing the pigment from bleeding or spreading within the application medium. ranbarr.comfinelandchem.com

Computational Chemistry Approaches for Predictive Performance Modeling

In recent years, computational chemistry has emerged as a powerful tool for understanding and predicting the performance of pigments like Pigment Yellow 180. acs.org These methods provide insights into the relationship between molecular structure and macroscopic properties, aiding in the design of new pigments with desired characteristics.

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgmit.edu For Pigment Yellow 180, DFT calculations can be employed to model its electronic and geometrical properties, providing a deeper understanding of its color and stability. mdpi.com

DFT calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the pigment molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of light the pigment absorbs and thus its color. By simulating how changes in the molecular structure affect this energy gap, researchers can predict the resulting color of new pigment variations. researchgate.net

Furthermore, DFT can be used to optimize the geometry of the pigment molecule, revealing the most stable three-dimensional arrangement of its atoms. mdpi.com This information is critical for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the pigment's crystal packing. The strength and nature of these interactions, as determined by DFT, are directly linked to the pigment's thermal stability, solvent resistance, and other performance attributes. iucr.orgntu.ac.uk For instance, a study on the pigmentation behavior of PY180 in different solvents utilized DFT to analyze the electronic and geometrical structure of the pigment molecules, offering insights into the solvent-pigment interaction mechanism. mdpi.com

Environmental Fate and Ecotoxicological Assessment of Pigment Yellow 180

Degradation Pathways in Environmental Compartments

The persistence of Pigment Yellow 180 in the environment is largely dictated by its resistance to both abiotic and biotic degradation processes.

Due to its chemical structure and physical properties, Pigment Yellow 180 exhibits significant stability against common abiotic degradation pathways.

Hydrolysis : The pigment's highly hydrophobic nature and extremely low water solubility mean that hydrolysis is not considered a relevant degradation pathway in the environment. mst.dk This is consistent with findings for structurally similar diarylide and azo pigments. mst.dkpublications.gc.ca For instance, a study on the related Pigment Yellow 83, which also has very low water solubility, detected no hydrolysis over a 56-day period. mst.dkpublications.gc.ca Given that Pigment Yellow 180 is virtually insoluble in water, its breakdown through reaction with water is negligible. additivesforpolymer.com

Photolysis : In principle, the azo chromophore within the Pigment Yellow 180 molecule can absorb visible and UV light, making photolytic degradation possible. mst.dk However, organic pigments are specifically designed for high stability to light, which translates to a very slow degradation rate under environmental conditions. mst.dk While model predictions for similar diarylide yellow pigments suggest relatively short atmospheric half-lives from indirect photo-oxidation, the pigment is a non-volatile solid, making this exposure route insignificant. publications.gc.caadditivesforpolymer.com The primary concern for environmental compartments like soil and water is direct photolysis, which is expected to be a very slow process. mst.dk

The potential for Pigment Yellow 180 to be broken down by microorganisms is severely limited by its physical form and chemical stability.

Aerobic and Anaerobic Biodegradation : Standard tests for biodegradability indicate that azo pigments are generally not readily or inherently biodegradable. mst.dkmst.dk The primary rate-limiting step for microbial degradation is the uptake of the substance across the cell membrane. mst.dkmst.dk Due to its large molecular size and particulate nature, Pigment Yellow 180 cannot easily pass through the cellular membranes of microorganisms, rendering intracellular biodegradation unfeasible. mst.dkpublications.gc.ca Consequently, the ultimate biodegradation half-life for similar diarylide yellow pigments is estimated to be very long, potentially equal to or greater than 182 days in soil and 365 days in sediment under aerobic conditions. publications.gc.ca Studies on related pigments, such as Pigment Yellow 17, have shown no anaerobic biodegradation. mst.dkmst.dk

Microbial Interactions : While direct cellular uptake and metabolism are unlikely, some microbial interactions may occur. There is some evidence that extracellular enzymes, such as those produced by the white-rot fungus Pycnoporus cinnabarinus, can decolorize pigment plant effluents. mst.dk This suggests a potential, albeit likely slow, pathway for the breakdown of azo pigments in specific microbial environments. However, for Pigment Yellow 180, it is expected that the vast majority of the substance will persist in the environment without significant microbial degradation. publications.gc.camst.dk

Abiotic Degradation Mechanisms (Hydrolysis, Photolysis)

Bioavailability and Bioaccumulation Studies in Environmental Systems

Bioavailability, the extent to which a chemical can be taken up by an organism, is a critical factor in assessing environmental risk. For Pigment Yellow 180, bioavailability is exceptionally low.

Consequently, the potential for bioaccumulation is considered to be very low. additivesforpolymer.comoecd.org Studies on various azo pigments have confirmed this, showing low bioconcentration factors (BCF) in fish. canada.ca This occurs even for pigments with a high calculated octanol-water partition coefficient (log Kow), a traditional indicator of bioaccumulation potential. The discrepancy is explained by the pigment's large molecular cross-section and extremely low solubility in both water and octanol (B41247) (a surrogate for fat), which effectively limits its ability to be stored in lipid tissues. mst.dkcanada.ca Therefore, accumulation in organisms is not expected. additivesforpolymer.com

Ecotoxicity Studies in Aquatic and Terrestrial Organisms

Consistent with its low bioavailability, Pigment Yellow 180 and similar diarylide pigments exhibit a low hazard profile for environmental organisms.

Aquatic Ecotoxicity : Acute and chronic toxicity studies in aquatic organisms have generally shown a lack of adverse effects. Due to the pigment's very low water solubility, tests are often conducted up to the limit of solubility, with no effects observed. publications.gc.cacanada.ca For diarylide yellow pigments, this has been demonstrated in studies on fish, daphnia, and algae. publications.gc.cacanada.ca A Predicted No-Effect Concentration (PNEC) for the aquatic compartment for this group of pigments has been established at 180 µg/L. publications.gc.ca

Terrestrial Ecotoxicity : The primary environmental sinks for pigments like PY180 are expected to be soil and sediment. publications.gc.ca Ecotoxicity studies in these compartments reflect the pigment's low bioavailability. Chronic toxicity studies on soil and sediment-dwelling organisms using related diarylide yellow pigments have found no adverse effects at concentrations as high as 1,000 mg/kg of dry soil or sediment. publications.gc.cacanada.ca Based on these findings, a PNEC of 100 mg/kg has been determined for both soil and sediment compartments for this pigment class. publications.gc.ca

The collective evidence from degradation, bioaccumulation, and ecotoxicity studies indicates that Pigment Yellow 180 is not expected to cause harm to aquatic or terrestrial organisms at environmentally relevant concentrations. publications.gc.cacanada.ca

Interactive Data Table: Ecotoxicity Data for Diarylide Yellow Pigments This table summarizes findings for the class of diarylide yellow pigments, including Pigment Yellow 180.

| Environmental Compartment | Organism Group | Endpoint | Result | Reference |

|---|---|---|---|---|

| Aquatic | Fish, Daphnia, Algae | Acute/Chronic Toxicity | No effect at saturation | publications.gc.ca, canada.ca |

| Soil | Soil-dwelling organisms | Chronic Toxicity | No effect at 1,000 mg/kg (dry weight) | publications.gc.ca, canada.ca |

| Sediment | Sediment-dwelling organisms | Chronic Toxicity | No effect at 1,000 mg/kg (dry weight) | publications.gc.ca, canada.ca |

| Aquatic | - | Predicted No-Effect Concentration (PNEC) | 180 µg/L | publications.gc.ca |

| Soil | - | Predicted No-Effect Concentration (PNEC) | 100 mg/kg | publications.gc.ca |

| Sediment | - | Predicted No-Effect Concentration (PNEC) | 100 mg/kg | publications.gc.ca |

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Pigment Yellow 180 | 86191 |

| Pigment Yellow 83 | 21731 |

| Pigment Yellow 17 | 11598 |

| Pigment Yellow 12 | 11627 |

| Pigment Red 53 | 7752 |

Toxicological Profile and Human Health Assessment of Pigment Yellow 180

Genotoxicity and Mutagenicity Evaluations (Ames Test, Chromosomal Aberrations)

The genotoxic potential of Pigment Yellow 180 has been a subject of scientific inquiry. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.

Some in vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have suggested that high concentrations of Pigment Yellow 180 may induce genotoxic effects in specific cell lines. For instance, research has indicated an increase in DNA damage in human lymphocytes when exposed to elevated levels of the pigment. However, other assessments have yielded different results. One material safety data sheet indicates that there was no data available concerning the mutagenic activity of Pigment Yellow 180. additivesforpolymer.com Similarly, a deductive estimation of risk from existing knowledge (DEREK) evaluation for C.I. Pigment Yellow 1, a different pigment, noted structural alerts for potential mutagenicity, though it tested negative in both a reverse gene mutation assay (Ames test) and an in vitro mammalian cell gene mutation assay. federalregister.gov

It is important to note that the majority of azo pigments are based on 3,3'-dichlorobenzidine. researchgate.net Long-term animal carcinogenicity studies on pigments based on this chemical did not show a carcinogenic effect, and mutagenicity studies with Pigment Yellow 12 (a 3,3'-dichlorobenzidine-based pigment) also showed no genotoxic effect. researchgate.net

Table 1: Summary of Genotoxicity and Mutagenicity Data for Pigment Yellow 180

| Test System | Endpoint | Result |

|---|---|---|

| Human Lymphocytes (in vitro) | DNA Damage | Increased at high concentrations |

| Not Specified | Mutagenic Activity | No data available additivesforpolymer.com |

Cytotoxicity and Cellular Response Investigations

Cytotoxicity, the quality of being toxic to cells, has been evaluated for Pigment Yellow 180. Studies using various cell lines have shown that at high concentrations, the pigment can induce cell death through processes like apoptosis (programmed cell death) and necrosis (cell death due to injury). This dose-dependent response underscores the importance of concentration in toxicological assessments.

Research on other yellow pigments has also explored cytotoxic effects. For example, a yellow pigment extracted from the bacteria Micrococcus terreus demonstrated cytotoxic properties against several cancer cell lines, including Jurkat, HeLa, and HepG2. japsonline.com Similarly, a pigment from Exiguobacterium alkaliphilum showed a dose-dependent reduction in the proliferation of various human cancer cell lines. researchgate.net Conversely, a burgundy pigment extract from Pseudofusicoccum sp. showed no cytotoxicity in the tested cell lines. mdpi.com

Immunological Sensitization and Allergic Reaction Studies

The potential for Pigment Yellow 180 to cause immunological sensitization or allergic reactions has been considered. One assessment indicated that based on available data, the classification criteria for sensitization were not met. additivesforpolymer.com Another source suggests that investigations into the immunological impacts of nano-sized Pigment Yellow 180 indicate potential interactions with immune cells, which could influence inflammatory responses. This highlights an area where further research may be needed to fully understand the implications for occupational exposure.

Carcinogenicity Assessments and Long-Term Exposure Effects

The carcinogenic potential of Pigment Yellow 180 is a key aspect of its human health assessment. According to one material safety data sheet, none of the components in the product at concentrations greater than 0.1% are listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the Occupational Safety and Health Administration (OSHA), or the American Conference of Governmental Industrial Hygienists (ACGIH). additivesforpolymer.com

It is relevant to consider the broader class of azo colorants. Historically, some azo dyes based on benzidine (B372746) and its derivatives have been linked to bladder cancer in humans due to their metabolic conversion to carcinogenic amines. researchgate.net However, for insoluble azo pigments, such as those based on 3,3'-dichlorobenzidine, the bioavailability of these amine components is considered to be practically nonexistent. researchgate.net Long-term animal carcinogenicity studies on these types of pigments have not shown a carcinogenic effect. researchgate.net Given that Pigment Yellow 180 is a solid with low water solubility, its bioavailability is expected to be low. additivesforpolymer.com

Regulatory Compliance and Sustainable Chemistry of Pigment Yellow 180

Adherence to Global Chemical Regulations

Pigment Yellow 180 demonstrates compliance with a range of stringent international regulations, ensuring its safe use in various applications, including those with direct consumer contact.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Pigment Yellow 180 is listed under the European Union's REACH regulation, indicating that it has undergone evaluation for its potential impact on human health and the environment. ontosight.aieuropa.eu Manufacturers of PY 180 are required to adhere to the strict quality-control systems outlined by REACH. hermetachem.com

RoHS (Restriction of Hazardous Substances): This directive restricts the use of specific hazardous materials found in electrical and electronic products. Pigment Yellow 180 is compliant with RoHS, making it a suitable colorant for these goods. specialchem.comchinaplasonline.comchinaplasonline.commerickpolymers.com

FDA (U.S. Food and Drug Administration): The FDA has approved Pigment Yellow 180 for use in polymers that come into contact with food. precisechem.comheubach.comfda.gov Specifically, under 21 CFR 178.3297, it can be used at levels not exceeding 1.0 percent by weight of the polymer for food contact applications under conditions of use B through G. ecfr.govgovinfo.gov This makes it a viable pigment for coloring plastics used in food packaging and containers. specialchem.comakrochem.com

EN 71-3: This European standard specifies safety requirements for toys, particularly concerning the migration of certain elements. Pigment Yellow 180 complies with EN 71-3, making it safe for use in the coloration of toys. hermetachem.comspecialchem.commerickpolymers.compigments.com The standard sets maximum migration limits for potentially toxic elements to minimize children's exposure. diel-enterprise.deresource.org

The following table summarizes the regulatory compliance of Pigment Yellow 180: